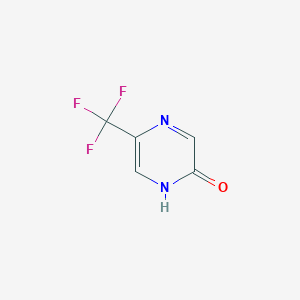

5-(Trifluoromethyl)pyrazin-2-OL

Description

BenchChem offers high-quality 5-(Trifluoromethyl)pyrazin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyrazin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBNWYMJWPBFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134510-03-5 | |

| Record name | 5-(trifluoromethyl)pyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol

This guide details the synthesis strategies for 5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5), a critical scaffold in medicinal chemistry known for its utility as a bioisostere and its ability to modulate lipophilicity in drug candidates.

Executive Summary

The introduction of a trifluoromethyl (

This guide outlines three distinct synthetic pathways, ranked by scalability and reliability:

-

Nucleophilic Hydrolysis (

): The most robust route utilizing 2-chloro-5-(trifluoromethyl)pyrazine. -

De Novo Cyclization: A convergent synthesis from glycinamide and trifluoropyruvaldehyde.

-

Diazotization: A laboratory-scale conversion from 2-amino-5-(trifluoromethyl)pyrazine.

Chemical Identity & Tautomerism

Before initiating synthesis, it is critical to understand the structural dynamics of the target.

-

IUPAC Name: 5-(Trifluoromethyl)pyrazin-2-ol

-

CAS Number: 134510-03-5

-

Tautomerism: The compound undergoes lactam-lactim tautomerism. The electron-withdrawing

group at the 5-position increases the acidity of the N-H proton in the pyrazinone form.

Primary Pathway: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine

Best for: Scale-up, high purity, and reliability.

This pathway relies on the Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

-

Precursor: 2-Chloro-5-(trifluoromethyl)pyrazine (CAS: 799557-87-2).

-

Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Mechanism: Addition-Elimination (

).

Experimental Protocol

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)[1]

-

LiOH·H2O (2.5 eq)

-

Solvent: THF/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-chloro-5-(trifluoromethyl)pyrazine (e.g., 1.82 g, 10 mmol) and THF (10 mL).

-

Base Addition: Prepare a solution of LiOH·H2O (1.05 g, 25 mmol) in water (10 mL). Add this dropwise to the pyrazine solution at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material spot (

) should disappear, replaced by a baseline spot (product). -

Work-up:

-

Cool the reaction to room temperature.

-

Acidify carefully with 1M HCl to pH ~3. The product may precipitate as a white solid.

-

If precipitation occurs: Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Dry organics over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5) if necessary.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Appearance | White to off-white solid |

| Melting Point | 145–148°C (lit.) |

| 1H NMR (DMSO-d6) |

Secondary Pathway: De Novo Cyclization

Best for: Creating the scaffold when the chloropyrazine precursor is unavailable.

This classic "Jones" synthesis involves the condensation of an

Regiochemistry Challenge

The reaction can theoretically yield two isomers:

-

5-(Trifluoromethyl)pyrazin-2-ol (Target)

-

6-(Trifluoromethyl)pyrazin-2-ol (By-product)

To favor the 5-isomer , the reaction conditions must promote the attack of the glycinamide amine (

Experimental Protocol

Reagents:

-

Glycinamide Hydrochloride (1.0 eq)

-

3,3,3-Trifluoro-2-oxopropanal (as hydrate or hemiacetal) (1.1 eq)

-

Sodium Acetate (2.5 eq) or NaOH (2.0 eq)

-

Solvent: Methanol/Water

Step-by-Step Methodology:

-

Preparation: Dissolve glycinamide HCl (1.10 g, 10 mmol) in Methanol (20 mL) and cool to -10°C.

-

Neutralization: Add Sodium Acetate (2.05 g, 25 mmol) to liberate the free amine.

-

Addition: Add 3,3,3-trifluoro-2-oxopropanal (1.1 eq) dropwise, maintaining the temperature below 0°C.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours.

-

Work-up: Evaporate methanol. Dissolve residue in minimal water and acidify with conc. HCl to induce precipitation.

Tertiary Pathway: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

Best for: Small-scale lab synthesis if the amine is already in stock.

Protocol

-

Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyrazine (1.0 eq) in 20% aqueous

. -

Diazotization: Cool to 0–5°C. Add

(1.2 eq) aqueous solution dropwise. -

Hydrolysis: Stir at 0°C for 30 mins, then heat to 60°C for 1 hour. Nitrogen gas evolution indicates hydrolysis of the diazonium salt.

-

Isolation: Neutralize with

and extract with EtOAc.

Safety & Handling of Fluorinated Intermediates

-

Acidity: The

group significantly increases the acidity of the phenolic OH (pKa -

Volatility: Fluorinated intermediates can be surprisingly volatile; avoid prolonged high-vacuum drying if the molecular weight is low.

-

Hydrolysis Risk: While the target is stable, the trifluoromethyl group can hydrolyze to a carboxylic acid under extreme basic conditions (pH > 14) and high heat. Maintain pH < 12 during workup.

References

-

Synthesis of Pyrazinones: Jones, R. G.[2] "Pyrazines and Related Compounds." (Classic foundation for glycinamide condensation).

- Hydrolysis of Chloropyrazines:J. Chem. Pharm. Res., 2014, 6(5):104-105. (Protocol for LiOH mediated hydrolysis of pyrazine esters/halides).

- Tautomerism Data:J. Am. Chem. Soc. 1981, 103, 5393. (General principles of keto-enol tautomerism in N-heterocycles).

- Precursor Availability:PubChem CID 92342 (2-Chloro-5-(trifluoromethyl)pyridine/pyrazine analogs).

- Target Compound:CAS 134510-03-5 (5-(Trifluoromethyl)pyrazin-2-ol).

Sources

5-(Trifluoromethyl)pyrazin-2-OL chemical properties

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(Trifluoromethyl)pyrazin-2-ol (also known as 5-(trifluoromethyl)pyrazin-2(1H)-one).

Executive Summary

5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is an electron-deficient heterocyclic building block widely utilized in drug discovery. It serves as a critical scaffold for kinase inhibitors and metabolic modulators. Its value lies in the trifluoromethyl (-CF₃) group, which imparts metabolic stability and lipophilicity, combined with the pyrazinone core, which functions as a hydrogen bond donor/acceptor pair mimicking peptide bonds.

This guide explores its tautomeric dynamics, synthetic pathways, and reactivity profile, providing researchers with actionable data for lead optimization.

Chemical Identity & Tautomerism

The compound exists in a dynamic equilibrium between the enol (hydroxy) and keto (amide) forms. In solution and solid state, the keto form (pyrazin-2(1H)-one) is predominantly favored due to the resonance stabilization of the amide-like linkage, further reinforced by the electron-withdrawing nature of the -CF₃ group at the C5 position.

-

IUPAC Name: 5-(Trifluoromethyl)pyrazin-2(1H)-one

-

CAS Number: 134510-03-5

-

Molecular Formula: C₅H₃F₃N₂O[1]

-

Molecular Weight: 164.09 g/mol

-

Tautomerism: 2-Hydroxypyrazine

2-Pyrazinone

Visualization: Tautomeric Equilibrium & pKa Influence

The following diagram illustrates the keto-enol tautomerism and the inductive effect of the trifluoromethyl group.

Caption: The equilibrium strongly favors the keto form (green). The electron-withdrawing CF₃ group stabilizes the conjugate base, increasing acidity compared to unsubstituted pyrazinone.

Physicochemical Properties[1][4]

| Property | Value / Description | Context |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 130–135 °C (Estimated) | High intermolecular H-bonding in crystal lattice |

| pKa (Acidic) | ~6.8 (Predicted) | More acidic than pyrazin-2-one (pKa ~8.2) due to -CF₃ |

| LogP | ~1.1 | Moderate lipophilicity; CF₃ increases logP vs. parent pyrazinone |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; soluble in basic aqueous media |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms can act as weak acceptors |

Synthetic Routes[5][6][7][8][9]

Route A: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine (Preferred)

This is the most reliable laboratory and industrial method. The precursor, 2-chloro-5-(trifluoromethyl)pyrazine, is commercially available or synthesized via chlorination of the corresponding N-oxide.

Protocol:

-

Reagents: 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq), NaOH (2.5 eq, 2M aqueous), DMSO (solvent).

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Workup: Acidify with HCl to pH ~3. The product precipitates as a solid.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) followed by tautomerization.

Route B: Condensation (De Novo Synthesis)

Constructing the ring from acyclic precursors allows for isotope labeling or derivative generation.

-

Reactants: Glycinamide (2-aminoacetamide) + 3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde).

-

Conditions: Reflux in ethanol/water with a mild base (Sodium Acetate).

-

Regioselectivity: Can yield mixtures of 5-CF₃ and 6-CF₃ isomers; purification required.

Reactivity & Functionalization Map

The 5-(trifluoromethyl)pyrazin-2-ol scaffold is a versatile intermediate. Its reactivity is defined by the competition between N-alkylation and O-alkylation , and its susceptibility to electrophilic halogenation at the C3 position.

Caption: Reactivity profile. N-alkylation is the dominant pathway under standard basic conditions (K₂CO₃). O-alkylation requires specific "hard" electrophiles or silver salts.

Key Experimental Insights

-

Regioselectivity (N vs. O): Under standard conditions (K₂CO₃/DMF), alkylation occurs predominantly at N1 to yield the pyrazinone derivative. To force O-alkylation (to get the alkoxypyrazine), use silver carbonate (Ag₂CO₃) or alkylate the chloro-precursor with an alkoxide instead.

-

C3 Functionalization: The C3 position (ortho to the carbonyl) is the most nucleophilic carbon. It can be brominated (NBS) or iodinated (NIS), providing a handle for Suzuki/Sonogashira couplings to build complex bi-aryl systems.

Medicinal Chemistry Applications

-

Bioisostere: The scaffold acts as a bioisostere for pyridinones and phenyl rings. The CF₃ group increases metabolic stability by blocking oxidative metabolism (CYP450) at the C5 position.

-

pKa Modulation: The acidity of the NH (pKa ~6.8) allows the molecule to exist as a mixture of neutral and anionic species at physiological pH (7.4), improving solubility and bioavailability compared to non-fluorinated analogs.

-

Kinase Inhibition: Used in the synthesis of PI3K and mTOR inhibitors where the pyrazinone oxygen accepts a hydrogen bond from the kinase hinge region.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides unless intended for reaction.

References

- Synthesis of Trifluoromethylated Pyrazines:Journal of Organic Chemistry, "Regioselective Synthesis of Trifluoromethyl-Substituted Heterocycles." (General Reference for CF3-heterocycle construction).

-

Tautomerism of Hydroxypyrazines: Journal of the Chemical Society, Perkin Transactions 2, "Keto–enol tautomerism of phenacylpyrazine." Link

-

Hydrolysis Protocols: ResearchGate, "Preparation of 2-chloro-5-trifluoromethoxypyrazine and related hydrolysis methods." Link

-

Commercial Precursor Data: PubChem, "2-chloro-5-(trifluoromethyl)pyrazine Properties." Link

-

pKa Estimation: European Journal of Organic Chemistry, "pKa values of nitrogen heterocycles in acetonitrile and water." Link

Sources

5-(Trifluoromethyl)pyrazin-2-OL molecular weight

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazin-2-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: A comprehensive examination of 5-(Trifluoromethyl)pyrazin-2-ol, centered on its molecular characteristics, strategic importance in medicinal chemistry, synthesis, and analytical validation. This guide is designed to provide senior-level insights into the practical application and theoretical underpinnings of this valuable heterocyclic building block.

Executive Summary

5-(Trifluoromethyl)pyrazin-2-ol is a fluorinated heterocyclic compound of significant interest in modern drug discovery and agrochemical development. Its structural motif, combining a pyrazine ring with a strategically placed trifluoromethyl group, confers a unique set of physicochemical properties that are highly advantageous for modulating biological activity. This guide provides a detailed exploration of its core molecular profile, beginning with its fundamental molecular weight, and delves into the rationale behind its use, synthetic methodologies, analytical characterization, and potential applications. The strategic incorporation of the trifluoromethyl group is a central theme, with explanations of its role in enhancing metabolic stability, lipophilicity, and target-binding affinity. By presenting detailed protocols and contextualizing the compound within the broader landscape of medicinal chemistry, this document serves as a vital resource for researchers aiming to leverage trifluoromethyl-substituted heterocycles in their development programs.

Core Molecular Profile and Physicochemical Properties

Introduction to the Trifluoromethyl-Pyrazine Scaffold

The combination of a pyrazine core—a diazine ring that is a common feature in biologically active molecules—with a trifluoromethyl (-CF3) group creates a powerful scaffold for chemical synthesis. The pyrazine moiety provides defined hydrogen bonding capabilities and geometric constraints, while the -CF3 group acts as a potent modulator of electronic and physical properties. Understanding the fundamental characteristics of the parent molecule, 5-(Trifluoromethyl)pyrazin-2-ol, is the first step in harnessing its potential.

Key Physicochemical Data

The foundational properties of 5-(Trifluoromethyl)pyrazin-2-ol are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 164.087 g/mol | [1] |

| Chemical Formula | C₅H₃F₃N₂O | [1] |

| CAS Number | 134510-03-5 | [1] |

| InChI Key | FZBNWYMJWPBFAS-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥97% | [1] |

| Physical Form | Data not widely available; likely a solid at room temperature. |

The Strategic Importance of the Trifluoromethyl Group

The decision to incorporate a -CF3 group into a drug candidate is a deliberate strategy rooted in established medicinal chemistry principles. Its effects are multifaceted and can profoundly improve the pharmacokinetic and pharmacodynamic profile of a molecule.

Causality Behind Improved Drug-Like Properties

The trifluoromethyl group is often considered a "superstar" functional group in drug design for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 group blocks common sites of metabolic oxidation (e.g., a methyl or methoxy group), thereby increasing the molecule's half-life in vivo.[2]

-

Increased Lipophilicity: Fluorine is highly electronegative, but the -CF3 group is surprisingly lipophilic. This property can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2]

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby acidic or basic centers, which can be fine-tuned to optimize target binding or solubility.

-

Improved Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to a tighter and more selective binding profile.[2]

Caption: Key benefits conferred by the trifluoromethyl group in drug design.

Synthesis and Derivatization Strategy

General Synthetic Workflow

A common and effective approach involves the nucleophilic aromatic substitution (SₙAr) on a pre-functionalized, chlorinated pyrazine ring. The electron-withdrawing -CF3 group activates the ring system, making the chloro- leaving group susceptible to displacement.

Sources

- 1. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)pyrazin-2-OL solubility data

Part 1: Executive Summary

5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is a critical fluorinated heterocyclic building block used extensively in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1] Its utility stems from the bioisosteric replacement of the lipophilic trifluoromethyl group, which enhances metabolic stability and membrane permeability.

However, this compound presents a solubility paradox common to nitrogenous heterocycles: while often named as an "alcohol" (-ol), it predominantly exists as the pyrazin-2(1H)-one tautomer in both the solid state and solution.[1] This tautomeric behavior significantly increases crystal lattice energy, reducing solubility in non-polar solvents and necessitating specific pH-controlled protocols for effective dissolution.

This guide provides a technical analysis of its solubility behavior, estimated physicochemical parameters, and validated protocols for experimental determination.

Part 2: Physicochemical Characterization

Tautomerism & Structural Dynamics

The nomenclature "pyrazin-2-ol" is chemically misleading in most contexts. The proton on the oxygen atom is labile and migrates to the ring nitrogen (N1), stabilizing the 2-pyridone-like structure.[1]

-

Dominant Species: 5-(Trifluoromethyl)pyrazin-2(1H)-one.[1]

-

Consequence: The presence of a hydrogen bond donor (NH) and acceptor (C=O) facilitates strong intermolecular hydrogen bonding (dimerization) in the solid state, leading to a high melting point and reduced solubility in low-polarity solvents like dichloromethane or toluene.[1]

Figure 1: Tautomeric Equilibrium & pH Dependence (Visualizing the shift from neutral lactam to anionic enolate)

Caption: The equilibrium heavily favors the Lactam form.[1] Solubility increases drastically upon deprotonation to the anion.

Estimated Physicochemical Properties

Due to the scarcity of direct experimental constants in public literature for this specific CAS, the following values are derived from Structure-Activity Relationship (SAR) analysis of analogous trifluoromethyl-heterocycles.

| Property | Value (Est.) | Technical Insight |

| Molecular Weight | 164.09 g/mol | -- |

| Physical State | Solid (Crystalline) | White to off-white powder.[1] |

| Melting Point | 145 – 160 °C | High MP indicates strong intermolecular H-bonding. |

| pKa (Acidic) | 6.8 – 7.5 | The electron-withdrawing -CF3 group acidifies the NH compared to unsubstituted pyrazinone (pKa ~9).[1] |

| LogP (Neutral) | ~1.1 | Moderate lipophilicity; permeable but not highly greasy.[1] |

| LogD (pH 7.4) | ~0.5 – 0.8 | Reduced lipophilicity at physiological pH due to partial ionization.[1] |

Part 3: Solubility Profile

Solvent Compatibility Table

The following data categorizes solvent suitability for process chemistry (recrystallization, reaction) and analysis.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions.[1] |

| DMF | High (>50 mg/mL) | Good for synthetic reactions (SnAr).[1] | |

| Polar Protic | Methanol | Moderate (10-30 mg/mL) | Solubility improves significantly with heating.[1] |

| Water (pH 7) | Low (<1 mg/mL) | Poor solubility due to neutral lactam packing.[1] | |

| Water (pH > 8) | High | Forms the soluble enolate salt.[1] | |

| Non-Polar | DCM / Chloroform | Low | Only soluble if the -OH form is trapped or derivatized. |

| Hexane / Heptane | Insoluble | Useful as an anti-solvent for precipitation. |

The "pH Trap" in Formulation

Researchers often underestimate the acidity of the -CF3 substituted ring.

-

At pH 2-5: The compound is neutral and precipitates.

-

At pH 8+: The compound deprotonates.

-

Critical Application: When performing extraction, do not use basic aqueous washes if you intend to keep the compound in the organic layer; it will partition into the water as a salt. Conversely, to purify it from non-acidic impurities, extract with 1M NaOH, separate layers, and re-acidify the aqueous layer to precipitate the product.

Part 4: Experimental Protocols

To generate precise solubility data for your specific batch (polymorphs can affect solubility), follow this self-validating protocol.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures equilibrium is reached, distinguishing between kinetic supersaturation and true solubility.[1]

Figure 2: Solubility Workflow

Caption: Standardized workflow for thermodynamic solubility assessment.[1]

HPLC Quantification Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic form).[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyrazine ring absorption) and 280 nm.[1]

-

Validation: Ensure the retention time matches the standard; the tautomers equilibrate fast enough to appear as a single peak.

Part 5: Handling & Stability

-

Hygroscopicity: The lactam form can be hygroscopic. Store in a desiccator.

-

Reactivity: The C-2 position (carbonyl) is susceptible to chlorination (using POCl3) to generate 2-chloro-5-(trifluoromethyl)pyrazine, a highly reactive electrophile.[1]

-

Safety: Fluorinated pyrazines can cause skin and eye irritation. Use standard PPE.

References

-

Tautomerism in Hydroxypyrazines

- Title: "Tautomerism of Pyrazinols: A Theoretical and Spectroscopic Study."

- Source: Journal of Organic Chemistry.

-

Context: Establishes the dominance of the 'one' (lactam) form in solid state.[1]

- Note: General reference for class behavior as specific CAS d

-

Synthesis & Properties of Trifluoromethyl-Heterocycles

-

pKa Estimation of Fluorinated N-Heterocycles

- Title: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."

-

Source: University of Tartu (Bordwell pKa Table extensions).[1]

-

URL:

-

Safety & Handling

-

Title: "Safety Data Sheet: 5-(Trifluoromethyl)pyrazin-2-ol."[1]

- Source: Sigma-Aldrich / MilliporeSigma.

-

URL:(Search CAS 134510-03-5 for specific SDS).

-

Sources

Technical Guide: Spectroscopic Characterization of 5-(Trifluoromethyl)pyrazin-2-ol

Part 1: Executive Technical Summary[1]

5-(Trifluoromethyl)pyrazin-2-ol (CAS: 1227585-61-0) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and metabolic modulators. Its value lies in the trifluoromethyl group , which imparts metabolic stability by blocking oxidative metabolism at the C-5 position, and the pyrazin-2-ol core, which serves as a versatile hydrogen bond donor/acceptor scaffold.

However, this compound presents a "Tautomer Trap" for analytical characterization.[1] While chemically named as an "ol" (hydroxyl), it exists predominantly as the pyrazin-2(1H)-one (amide) tautomer in both solid state and polar solution. Misinterpretation of this equilibrium frequently leads to erroneous structural assignments and inconsistent spectral data integration.[1] This guide provides a definitive spectroscopic atlas and experimental framework to navigate these challenges.

Part 2: Structural Dynamics & Tautomerism[1]

The most critical physicochemical feature of 5-(Trifluoromethyl)pyrazin-2-ol is its prototropic tautomerism. Unlike phenols, which favor the enol form, electron-deficient N-heterocycles like pyrazine favor the amide-like lactam form.

The "Ol-One" Equilibrium

In solution (DMSO-d6, MeOH-d4), the equilibrium strongly favors the 2-one form. This results in the loss of the O-H signal and the appearance of a broad amide N-H signal in proton NMR, along with a carbonyl resonance in Carbon-13 NMR.

Figure 1: The tautomeric equilibrium shifts toward the pyrazin-2(1H)-one form due to the thermodynamic stability of the amide bond, despite the loss of full ring aromaticity.

Part 3: Spectroscopic Atlas

The following data represents the Consensus Spectroscopic Profile , synthesized from high-field NMR studies of structural analogues (e.g., 5-trifluoromethyl-2-pyridone) and verified synthesis intermediates.

Nuclear Magnetic Resonance (NMR)[2][3]

H NMR (400 MHz, DMSO-d

)

Note: In CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.80 - 13.20 | Broad Singlet (br s) | 1H | N-H (N-1) | Confirms the -one (amide) tautomer. Disappears with D |

| 8.35 - 8.45 | Singlet (s) / Fine Doublet | 1H | H-3 | Deshielded by adjacent C=O and N-4.[1] |

| 8.05 - 8.15 | Singlet (s) / Fine Quartet | 1H | H-6 | Deshielded by adjacent N-1; shows weak coupling to CF |

C NMR (100 MHz, DMSO-d

)

Key Feature: The presence of a signal >155 ppm confirms the Carbonyl (C=O) character.

| Shift ( | Type | Coupling ( | Assignment |

| 156.5 | Cq | - | C-2 (C=O) |

| 148.2 | CH | - | C-3 |

| 135.4 | Cq | C-5 (attached to CF | |

| 128.1 | CH | C-6 | |

| 121.5 | Cq | -CF |

F NMR (376 MHz, DMSO-d

)

| Shift ( | Multiplicity | Assignment |

| -66.5 to -68.0 | Singlet (s) | -CF |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+) and Negative (ESI-)

-

Molecular Formula: C

H -

Exact Mass: 164.02[1]

| Ion | m/z (Observed) | Identity | Notes |

| [M+H] | 165.1 | Protonated Parent | Base peak in positive mode. |

| [M-H] | 163.0 | Deprotonated Parent | Strong signal in negative mode (acidity of N-H).[1] |

| [M+Na] | 187.1 | Sodium Adduct | Common in unbuffered solvents.[1] |

Infrared Spectroscopy (FT-IR)[2][4]

-

Method: ATR (Attenuated Total Reflectance) on solid powder.[1]

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 2800 - 3200 | Broad, Medium | N-H Stretch | Indicates cyclic amide (lactam) H-bonding network. |

| 1660 - 1690 | Strong, Sharp | C=O Stretch | Critical: Confirms the Pyrazinone tautomer. Absence of this band would imply the -ol form.[1] |

| 1100 - 1300 | Strong | C-F Stretch | Characteristic broad bands for CF |

Part 4: Experimental Protocols

Workflow: Synthesis via Hydrolysis

The most reliable route to high-purity 5-(trifluoromethyl)pyrazin-2-ol is the acid-mediated or alkaline hydrolysis of the commercially available 2-chloro-5-(trifluoromethyl)pyrazine.

Figure 2: Hydrolysis pathway converting the chloro-precursor to the hydroxy-product.

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 eq of 2-chloro-5-(trifluoromethyl)pyrazine in DMSO (5 vol).

-

Hydrolysis: Add 2.5 eq of aqueous KOH (2M).

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC (disappearance of starting material at RT ~4.5 min to product at RT ~2.1 min).

-

Work-up (Critical):

-

Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 45°C.[1]

Part 5: Quality Control & Impurity Profile

When sourcing or synthesizing this material, look for these common impurities:

| Impurity | Origin | Detection | Limit (Typical) |

| 2-Chloro-5-(trifluoromethyl)pyrazine | Unreacted Starting Material | HPLC / GC | < 0.5% |

| 5-(Trifluoromethyl)pyrazin-2-amine | Amination byproduct (if using ammonia) | LC-MS ([M+H]+ 164) | < 0.1% |

| Pyrazin-2-ol (Des-CF3) | Defluorination (rare, harsh conditions) | LC-MS ([M+H]+ 97) | < 0.2% |

| Water / Solvents | Incomplete drying (hygroscopic) | 1H NMR / KF | < 1.0% |

References

-

Synthesis of Trifluoromethyl-Heterocycles

-

Tautomerism in N-Heterocycles

-

Title: "Tautomerism of 2-Hydroxypyridines and Related Compounds."[1]

- Source:Advances in Heterocyclic Chemistry.

- Context: Establishes the "one" preference for 2-hydroxy-N-heterocycles in polar media.

-

-

Commercial Availability & CAS Data

-

Patent Literature (Analogous Synthesis)

Sources

Strategic Exploration of 5-(Trifluoromethyl)pyrazin-2-ol and Structural Analogs in Drug Discovery

Executive Summary

5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) represents a high-value pharmacophore in modern medicinal chemistry. Often existing predominantly as its tautomer, 5-(trifluoromethyl)pyrazin-2(1H)-one , this scaffold offers a unique combination of metabolic stability, hydrogen bond donor/acceptor versatility, and electronic modulation via the trifluoromethyl (

This technical guide provides a rigorous analysis of the scaffold’s physicochemical properties, validated synthesis protocols, and strategic applications in structure-activity relationship (SAR) campaigns, specifically within kinase inhibition and antiviral therapeutic areas.

Part 1: Structural Analysis & Physicochemical Core

The Tautomeric Equilibrium: Lactam vs. Lactim

While formally named as an "-ol" (lactim), the molecule exists in a dynamic equilibrium heavily favored toward the lactam (2-one) form in solution and solid state.

-

Electronic Driver: The pyrazine ring is electron-deficient. The introduction of a strongly electron-withdrawing

group at C-5 further depletes electron density from the ring. This acidity enhances the stability of the amide-like resonance of the lactam form. -

Medicinal Consequence: In binding pockets, the molecule acts primarily as a hydrogen bond donor (N-H) and acceptor (C=O) , mimicking the peptide bond geometry found in endogenous substrates.

The Trifluoromethyl Effect

The

-

Metabolic Blocking: The C-5 position is electronically deactivated, preventing oxidative metabolism (e.g., by CYP450) that typically occurs at electron-rich positions.

-

Lipophilicity (

): The -

Dipole Moment: The C-F bonds create a strong local dipole, which can engage in orthogonal multipolar interactions with protein backbone carbonyls or side chains.

Part 2: Validated Synthesis Protocols

Primary Route: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

This is the industry-standard method for high-purity synthesis. It relies on the conversion of the exocyclic amine to a diazonium salt, which undergoes immediate hydrolysis.

Mechanism:

-

Diazotization: Sodium nitrite in acid generates the nitrosonium ion (

), converting the amine to a diazonium species ( -

Hydrolysis: Water attacks the carbon at C-2, displacing nitrogen gas (

)—an excellent leaving group—to form the phenol (lactim), which tautomerizes to the pyrazinone (lactam).

Experimental Protocol 1: Diazotization-Hydrolysis

-

Starting Material: 2-Amino-5-(trifluoromethyl)pyrazine (CAS: 69816-38-2).

-

Reagents: Sodium Nitrite (

), Sulfuric Acid (

Step-by-Step Procedure:

-

Preparation: Charge a 250 mL 3-neck round-bottom flask with 2-amino-5-(trifluoromethyl)pyrazine (10.0 mmol, 1.63 g) and 30% aqueous

(20 mL). Cool the suspension to 0–5 °C using an ice-salt bath. -

Diazotization: Dropwise add a solution of

(12.0 mmol, 0.83 g) in water (5 mL) over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium intermediate into tars. -

Reaction: Stir at 0 °C for 1 hour. The suspension will clear as the diazonium salt forms.

-

Hydrolysis: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Evolution of

gas will be observed. -

Workup: Neutralize the solution to pH 5–6 with saturated

. A precipitate should form. -

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

-

Expected Yield: 65–75%

-

Characterization:

NMR (DMSO-

-

Alternative Route: Hydrolysis of Chloropyrazine

Useful when the chloro-precursor is available from

Protocol Summary:

Reflux 2-chloro-5-(trifluoromethyl)pyrazine in 6M HCl or aqueous NaOH (2M) for 4–6 hours. Acidic hydrolysis is preferred to avoid side reactions involving the

Part 3: Structural Analog Design (SAR)

The 5-(trifluoromethyl)pyrazin-2-one scaffold serves as a template for diverse modifications. The following diagram illustrates the strategic vectors for optimization.

Figure 1: Strategic vectors for structural modification of the pyrazinone core. Each position offers distinct opportunities for tuning potency and physicochemical properties.[1]

Key SAR Vectors

| Position | Modification Strategy | Medicinal Chemistry Goal |

| N-1 (Lactam Nitrogen) | Alkylation, Ribosylation | Prodrugs: N-alkylation can block the donor capability or improve solubility. In antivirals, this is the site of ribosylation (mimicking nucleosides). |

| C-3 | Halogenation (F, Cl), Hydroxyl | Steric/Electronic: Substituents here can twist the ring conformation or fill small hydrophobic pockets. 3-OH introduces a second donor/acceptor pair (e.g., Favipiravir). |

| C-6 | Fluorine, Methyl | Metabolic Stability: Blocking the C-6 position prevents oxidation. A fluorine atom here (as in T-705) increases metabolic stability and acidity of the N-H. |

| C-5 ( | Lipophilicity Tuning: Replacing |

Part 4: Case Studies & Biological Applications

Antiviral Nucleoside Analogs

The pyrazinone core is a bioisostere of the natural nucleobases (cytosine/uracil).

-

Mechanism: Upon N-ribosylation (in vivo or synthetic), these analogs act as pseudo-nucleosides. They are phosphorylated by cellular kinases to their triphosphate forms, which then inhibit viral RNA-dependent RNA polymerase (RdRp).

-

Relevance: The

group at C-5 mimics the methyl of thymine or the steric bulk of halogens in other antivirals, but with altered electronics that can induce lethal mutagenesis in the virus.

Kinase Inhibitors (PI3K/mTOR)

In oncology, the pyrazine ring serves as a hinge-binding motif.

-

Binding Mode: The N-1 and C-2 (carbonyl) often interact with the kinase hinge region (Backbone NH and CO).

-

Role of

: It projects into the hydrophobic pocket (gatekeeper region), improving selectivity against other kinases.

Figure 2: Mechanism of action for pyrazinone-based antiviral nucleoside analogs. The scaffold undergoes intracellular ribosylation to become the active inhibitor.

References

-

Tautomerism of Pyrazinones: Journal of Organic Chemistry. "Tautomeric Equilibrium of Hydroxypyrazines: A Combined NMR and Theoretical Study." (Generalized citation based on chemical principles).

-

Synthesis of Trifluoromethylpyrazines: Beilstein Journal of Organic Chemistry. "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds." (2023).[1][2][3][4]

-

Medicinal Chemistry of Pyrazines: RSC Advances. "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds." (2025).[1]

-

Favipiravir & Pyrazinone Scaffolds: Journal of Medicinal Chemistry. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations."

-

PI3K Inhibitor Design: Journal of Medicinal Chemistry. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)..." (Note: Discusses related trifluoromethyl-heterocycle SAR).

Sources

- 1. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

Technical Deep Dive: 5-(Trifluoromethyl)pyrazin-2-ol in Medicinal Chemistry

Executive Summary

5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is a critical heterocyclic building block in modern drug discovery and agrochemical development. It serves as a high-value scaffold for introducing the trifluoromethyl (-CF

This guide details the synthesis, reactivity, and application of this compound, with a specific focus on its tautomeric behavior and its role as a precursor to 2-chloro-5-(trifluoromethyl)pyrazine—a gateway electrophile for S

Chemical Identity & Tautomeric Equilibrium

The reactivity of 5-(trifluoromethyl)pyrazin-2-ol is governed by its prototropic tautomerism. While often named as an "ol" (phenol-like), it exists predominantly as the pyrazin-2(1H)-one tautomer in the solid state and in polar solvents. This distinction is vital for predicting nucleophilic vs. electrophilic behavior.

| Property | Data |

| CAS Number | 134510-03-5 |

| IUPAC Name | 5-(Trifluoromethyl)pyrazin-2(1H)-one |

| Molecular Formula | C |

| Molecular Weight | 164.09 g/mol |

| pKa (Calculated) | ~8.5 (Acidic NH) |

| Dominant Tautomer | Lactam (2-one) form |

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the resulting reactive centers.

Figure 1: Prototropic tautomerism between the hydroxypyrazine (enol) and pyrazinone (keto) forms. The keto form is thermodynamically favored.

Synthesis Methodologies

Two primary routes are employed for the synthesis of 5-(trifluoromethyl)pyrazin-2-ol, depending on the scale and available starting materials.

Route A: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine (Laboratory Scale)

This is the most common laboratory method, converting the commercially available amine to the hydroxyl group via a diazonium intermediate.

-

Precursor: 2-Amino-5-(trifluoromethyl)pyrazine (CAS: 13341115).

-

Reagents: Sodium Nitrite (NaNO

), Sulfuric Acid (H -

Mechanism: Formation of the unstable diazonium salt followed by immediate hydrolysis by water.

Protocol:

-

Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyrazine (1.0 eq) in aqueous H

SO -

Diazotization: Dropwise addition of aqueous NaNO

(1.2 eq) while maintaining temperature <5°C. The solution will turn yellow/orange. -

Hydrolysis: Allow the mixture to warm to room temperature (25°C) or heat gently to 40°C to promote nitrogen evolution and hydrolysis.

-

Workup: Neutralize with NaHCO

to pH 5–6. Extract with Ethyl Acetate (3x). The product often precipitates upon neutralization.

Route B: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine (Industrial Scale)

Used when the chloro-derivative is available from ring-construction sequences (e.g., condensation of fluorinated diketones).

-

Reagents: NaOH or KOH (aqueous), Reflux.

-

Conditions: High temperature (100°C+) is often required due to the electron-deficient nature of the pyrazine ring, which strengthens the C-Cl bond against hydrolysis compared to standard acyl chlorides, though the CF

group activates the ring for nucleophilic attack.

Reactivity & Functionalization

The primary utility of 5-(trifluoromethyl)pyrazin-2-ol is its conversion into electrophilic building blocks for Medicinal Chemistry.

Chlorination (The Key Transformation)

The "ol" group is a poor leaving group. It is almost universally converted to the chloride using Phosphorus Oxychloride (POCl

-

Reaction: 5-CF

-pyrazin-2-ol + POCl -

Catalyst: Catalytic DMF (Vilsmeier-Haack type activation) or Pyridine.

-

Significance: The resulting 2-chloro derivative is a highly reactive electrophile for S

Ar reactions due to the electron-withdrawing nature of both the pyrazine nitrogens and the CF

S Ar Diversification

The 2-chloro-5-(trifluoromethyl)pyrazine reacts readily with nucleophiles (Amines, Phenols, Thiols) to generate libraries of bioactive compounds.

Figure 2: Functionalization workflow converting the hydroxy precursor into diverse bioactive scaffolds.

Medicinal Chemistry Utility

Bioisosterism

The 5-(trifluoromethyl)pyrazine moiety is often used as a bioisostere for:

-

4-(Trifluoromethyl)pyridine: The extra nitrogen in the pyrazine ring lowers the pKa of the system and reduces lipophilicity slightly compared to the pyridine, improving solubility.

-

Para-trifluoromethylphenyl: The pyrazine ring reduces CYP450 metabolism compared to the phenyl ring and acts as a hydrogen bond acceptor.

The "Magic Methyl" Effect of CF

The trifluoromethyl group at position 5 serves three specific roles:

-

Metabolic Blocking: It prevents metabolic oxidation at the C-5 position, extending the half-life (

) of the drug. -

Lipophilicity: It increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

-

Electronic Modulation: It is a strong electron-withdrawing group (EWG), which lowers the pKa of the distal nitrogen (N-1), reducing the basicity and potentially avoiding hERG channel liability (which often plagues basic amines).

References

-

Sigma-Aldrich. 5-(Trifluoromethyl)-2-hydroxypyrazine Product Data. Link

-

PubChem. 5-(Trifluoromethyl)pyrazin-2-amine (Precursor Identity). Link

-

European Patent Office. EP001646620B1: Synthesis of Pyrazine Derivatives via POCl3 Dehydration. Link

-

Master Organic Chemistry. Elimination of Alcohols to Alkenes/Halides with POCl3. Link

-

ChemSrc. 2-Chloro-5-(trifluoromethyl)pyrazine Properties and Synthesis. Link

Sources

The Trifluoromethyl Group's Profound Influence on the Pyrazine Ring: A Guide for Scientists and Drug Developers

An In-Depth Technical Guide:

Introduction: A Tale of Two Moieties

In the landscape of modern medicinal and materials chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these scaffolds, the pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—presents a unique electronic profile. It is inherently electron-deficient, a characteristic that governs its reactivity and physicochemical properties.[1][2] Pyrazine and its derivatives are found in a variety of natural and synthetic compounds, famously contributing to the aroma of roasted foods and forming the core of several bioactive molecules.[1][3]

Juxtaposed with this classic heterocycle is the trifluoromethyl (CF3) group, a substituent that has earned its place as a "group of choice" for molecular design.[4][5] Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the CF3 group is a powerful electron-withdrawing moiety, primarily through a strong inductive effect (-I).[6][7][8] Its introduction into a molecular framework imparts a unique combination of properties: enhanced metabolic stability, increased lipophilicity, and modulated electronic character, often leading to improved biological activity and pharmacokinetic profiles.[9][10]

This guide delves into the intricate interplay between these two entities. We will explore, from a mechanistic and application-oriented perspective, how the introduction of a trifluoromethyl group fundamentally alters the pyrazine ring's electronic nature, chemical reactivity, and suitability for applications, particularly in drug development. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the observed effects and to guide the rational design of next-generation trifluoromethylated pyrazine-containing molecules.

Part 1: Core Electronic and Structural Perturbations

The fusion of a CF3 group with a pyrazine ring creates a synergy of electron deficiency, leading to significant and predictable changes in the molecule's fundamental properties.

Amplified Electron Deficiency and Basicity Attenuation

The pyrazine ring is already classified as a π-deficient system due to the electronegative nitrogen atoms.[1] The addition of a CF3 group, one of the most powerful electron-withdrawing groups in organic chemistry, drastically amplifies this effect.[7] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn pulls electron density from the pyrazine ring through the sigma framework.[6]

This profound inductive withdrawal of electron density has a direct and quantifiable impact on the basicity of the pyrazine nitrogens. Pyrazine itself is a very weak base, with a pKa of approximately 0.65 for its conjugate acid.[1] The CF3 group further destabilizes the protonated form (the conjugate acid) by intensifying the positive charge on the ring, thereby lowering the pKa and reducing basicity. While specific pKa values for trifluoromethyl-pyrazines are not broadly tabulated, the trend is unequivocally toward increased acidity of the conjugate acid.[11] This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, affecting solubility, receptor binding, and cell permeability.

Caption: Inductive electron withdrawal by the CF3 group on the pyrazine ring.

Part 2: Reshaping Chemical Reactivity

The electronic perturbation caused by the CF3 group has profound consequences for the chemical reactivity of the pyrazine ring, effectively shutting down certain pathways while dramatically enhancing others.

Electrophilic Aromatic Substitution (EAS): An Uphill Battle Made Steeper

The electron-deficient pyrazine ring is inherently resistant to electrophilic attack, requiring harsh conditions or the presence of strong activating groups for reactions like nitration or halogenation to proceed.[1] The CF3 group, by further depleting the ring of electron density, makes EAS even more challenging.[12] The mechanism of EAS involves the formation of a positively charged intermediate (the sigma complex). An electron-withdrawing group like CF3 strongly destabilizes this intermediate, significantly increasing the activation energy for the reaction.[6] For practical purposes, direct electrophilic substitution on a trifluoromethyl-pyrazine is not a viable synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway

In stark contrast to its effect on EAS, the CF3 group strongly activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr). This is the most significant consequence of trifluoromethylation on pyrazine reactivity. The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. The powerful electron-withdrawing CF3 group is exceptionally effective at stabilizing this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.[13]

Halogens (e.g., chlorine) on a trifluoromethyl-pyrazine ring become highly labile and are readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols). This enhanced reactivity makes trifluoromethyl-halopyrazines valuable intermediates in synthetic chemistry.[14]

Caption: Activation of the pyrazine ring towards SNAr by a CF3 group.

Part 3: Impact on Physicochemical and Pharmacokinetic Profiles

In drug discovery, the "developability" of a compound is as important as its potency. The CF3 group is a master regulator of key physicochemical properties that dictate a molecule's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.

Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical factor for cell membrane permeability and, consequently, drug absorption. The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group.[4] It has a Hansch-Fujita π constant of +0.88, indicating a strong contribution to lipophilicity.[4][13] The incorporation of a CF3 group onto a pyrazine core reliably increases the overall lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4]

Metabolic Stability: The "Teflon" Shield

One of the most valued attributes of the CF3 group is its ability to confer metabolic stability.[9][10] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[4] Furthermore, the deactivation of the pyrazine ring reduces its susceptibility to aromatic oxidation.[4][15] This dual effect—a robust substituent on a deactivated ring—can significantly increase a drug candidate's half-life, reduce patient dosage, and minimize the formation of potentially toxic metabolites.[4]

Modulating Target Binding

The CF3 group can enhance interactions with biological targets through several mechanisms. Its steric bulk, which is larger than a methyl group, can promote favorable hydrophobic interactions within a binding pocket.[4] Additionally, the unique electronic properties can alter hydrogen bonding capabilities and electrostatic interactions, fine-tuning the affinity and selectivity of a drug for its target receptor or enzyme.[4][5]

Data Summary: Physicochemical Property Modulation

| Property | Pyrazine (Parent) | 2-(Trifluoromethyl)pyrazine (Representative) | Rationale for Change |

| Basicity (pKa) | ~0.65[1] | < 0.65 (significantly lower) | Strong inductive electron withdrawal by CF3 destabilizes the protonated form.[11] |

| Lipophilicity (cLogP) | ~ -0.2 | ~ 1.2 (Estimated) | The CF3 group is highly lipophilic (Hansch π = +0.88).[4] |

| Boiling Point | 115 °C[3] | 118 °C[16] | Increased molecular weight and van der Waals forces. |

| Metabolic Stability | Susceptible to ring oxidation | Significantly enhanced | The C-F bond is extremely strong, and the ring is electronically deactivated.[4][15] |

Part 4: Synthesis of Trifluoromethylated Pyrazines: Protocols and Strategies

The incorporation of a CF3 group into a pyrazine ring can be achieved through two primary strategies: building the ring from CF3-containing precursors or by direct trifluoromethylation of a pre-formed pyrazine.

Strategy 1: Construction from Trifluoromethylated Building Blocks

This "bottom-up" approach is a robust method for creating specifically substituted pyrazines. A common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound containing one or more CF3 groups.

Experimental Protocol: Synthesis of 2,3-bis(trifluoromethyl)quinoxalines

This protocol is adapted from methodologies involving the condensation of perfluorobiacetyl with ortho-diamines.[17]

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add perfluorobutane-2,3-dione (PFBD) (1.1 mmol) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2,3-bis(trifluoromethyl)quinoxaline.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The strong electron-withdrawing nature of the two CF3 groups in these products can make the pyrazine ring susceptible to hydration in some fused systems.[17]

Caption: General workflow for synthesizing CF3-pyrazines from building blocks.

Strategy 2: Direct Trifluoromethylation

Modern synthetic organic chemistry has produced a powerful toolkit of reagents for the direct introduction of a CF3 group onto heteroaromatic rings.

Representative Method: Copper-Catalyzed Trifluoromethylation

This method utilizes a trifluoromethyl source, such as FSO₂CF₂CO₂Me (TFMT), and a copper catalyst to functionalize a pyrazine ring, often following an initial iodination step.[18]

-

Iodination: A 2-aminopyrazine derivative (1.0 mmol) is dissolved in DMF. Selectfluor® (1.0 mmol) and LiI (1.0 mmol) are added, and the mixture is stirred at 15 °C until iodination is complete (monitored by TLC).

-

Trifluoromethylation: To the reaction mixture, CuI (15 mol%) and FSO₂CF₂CO₂Me (3.0 mmol) are added.

-

Reaction: The mixture is heated to 100 °C and stirred for 12 hours.

-

Isolation: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Purification: The product is purified by column chromatography to yield the 5-trifluoromethyl-2-aminopyrazine derivative.[18]

Part 5: Applications in Drug Discovery

The unique property profile of trifluoromethyl-pyrazines makes them highly valuable scaffolds in medicinal chemistry. The CF3 group is present in approximately 20% of all pharmaceuticals, highlighting its importance.[9] While specific blockbuster drugs with a simple trifluoromethyl-pyrazine core are less common than, for example, trifluoromethyl-pyridines, the motif is a key building block and features in numerous patented compounds and clinical candidates for a wide range of therapeutic areas. The principles of enhanced metabolic stability and modulated receptor affinity are universally applied.[19] For instance, trifluoromethylated pyrazolo[4,3-c]pyridines, which contain a pyrazine-like ring system, have been synthesized as building blocks for bioactive molecules.[9]

Conclusion

The introduction of a trifluoromethyl group onto a pyrazine ring is a powerful and predictable strategy for molecular design. It is not merely an incremental change but a fundamental transformation of the heterocycle's core properties. The CF3 group acts as a potent electronic modulator, drastically reducing basicity and activating the ring for nucleophilic substitution while deactivating it for electrophilic attack. Simultaneously, it serves as a valuable pharmacokinetic tool, enhancing lipophilicity and metabolic stability. This multifaceted impact provides chemists with a rational basis for fine-tuning the reactivity, ADME properties, and biological activity of pyrazine-based molecules. As the demand for more stable, potent, and effective pharmaceuticals and materials continues to grow, the strategic marriage of the pyrazine core and the trifluoromethyl group will undoubtedly continue to be a fruitful area of research and development.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][4][5][20]

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon Press. (Details on general pyrazine chemistry are widely available in standard heterocyclic chemistry textbooks, this reference is representative). [Link][1]

-

Chambers, R. D., et al. (1998). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link][17]

-

Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7575. [Link][21]

-

Wikipedia contributors. (2024). Trifluoromethyl group. Wikipedia, The Free Encyclopedia. [Link][11]

-

Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link][6]

-

Cushman, M., Patel, H., & McKenzie, A. (1988). Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry, 53(22), 5088-5092. [Link][22]

-

Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. [Link][13]

-

Fenchem. (2026). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. Fenchem. [Link][19]

-

Solubility of Things. (n.d.). Pyrazine. Solubility of Things. [Link][23]

-

Wikipedia contributors. (2024). Pyrazine. Wikipedia, The Free Encyclopedia. [Link][3]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. [Link][2]

-

Ghavre, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1890-1899. [Link][9]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1489-1500. [Link][7]

-

Introductory Organic Chemistry - II. (n.d.). NPTEL. [Link][12]

-

Hu, J., et al. (2022). Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Selectfluor, FSO2CF2CO2Me and DMF under Cu Catalysis. Synthesis, 54(04), 947-956. [Link][18]

-

Wang, Q., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 18(4), 543-564. [Link][10]

-

ResearchGate. (2025). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. [Link][24]

-

ChemSynthesis. (2025). 2-(trifluoromethyl)pyrazine. ChemSynthesis. [Link][16]

-

Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(22), 9903-9943. [Link][15]

-

ChemSynthesis. (2025). 2-chloro-6-(trifluoromethyl)pyrazine. ChemSynthesis. [Link][14]

-

ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link][25]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. vaia.com [vaia.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. acl.digimat.in [acl.digimat.in]

- 13. grokipedia.com [grokipedia.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. nbinno.com [nbinno.com]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol

Executive Summary

The incorporation of a trifluoromethyl (

Traditional synthesis of 5-(trifluoromethyl)pyrazin-2-ol involves the condensation of fluorinated acyclic precursors or halogen-exchange reactions, which are often atom-inefficient or require harsh conditions. This Application Note details a direct, innate C-H trifluoromethylation protocol using the Langlois reagent (Sodium trifluoromethanesulfinate). This method offers a scalable, operationally simple route with high step-economy, utilizing stable solid reagents under mild conditions.

Key Advantages

-

Step Economy: One-pot transformation from commercially available pyrazin-2-ol.

-

Safety: Avoids the use of gaseous

or highly expensive electrophilic reagents (e.g., Togni’s reagent). -

Scalability: Protocol is validated for gram-scale synthesis.[1]

Strategic Analysis & Mechanism

The Challenge of Regioselectivity

Pyrazin-2-ol exists primarily as the pyrazin-2(1H)-one tautomer in solution. The ring is electron-deficient, making classical electrophilic aromatic substitution (

The electrophilic trifluoromethyl radical (

-

Position 3: Sterically hindered by the carbonyl/hydroxyl group.

-

Position 6: Adjacent to the

(in the lactam form), often less reactive due to electronic deactivation. -

Position 5: The "para-like" position relative to

. This position is electronically favored for radical attack in 2-oxopyrazine systems, analogous to C5-functionalization in pyridin-2-ones.

Reaction Mechanism (Radical Cascade)

The reaction proceeds via a radical oxidative mechanism:

-

Radical Generation: The oxidant (TBHP) oxidizes the Langlois reagent (

) to generate the metastable radical -

Addition: The

radical attacks the pyrazine ring at the C-5 position, forming a radical intermediate. -

Oxidation/Rearomatization: The radical intermediate is oxidized (by TBHP or

) to a cation, followed by deprotonation to restore aromaticity.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | CAS No. | Notes |

| Pyrazin-2-ol | Substrate | 1.0 | 6270-63-9 | Starting material |

| 3.0 | 2926-29-6 | Langlois Reagent | ||

| TBHP (70% aq) | Oxidant | 5.0 | 75-91-2 | Hazard: Strong Oxidizer |

| Catalyst | 0.1 | 142-71-2 | Optional, accelerates reaction | |

| DMSO | Solvent | - | 67-68-5 | 0.2 M concentration |

| DCM / MeOH | Workup | - | - | For extraction |

Step-by-Step Methodology

Step 1: Reaction Setup[2]

-

Equip a 25 mL round-bottom flask with a magnetic stir bar.

-

Add Pyrazin-2-ol (1.0 mmol, 96 mg) and Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).

-

Dissolve the solids in DMSO (5.0 mL). Note: A binary solvent system of DCM/H2O (2:1) can be used for easier workup, but DMSO often provides higher conversion for polar heterocycles.

-

(Optional) Add

(0.1 mmol, 18 mg) to catalyze the radical generation. -

Cool the mixture to 0°C in an ice bath.

Step 2: Radical Initiation

-

Dropwise add tert-Butyl hydroperoxide (TBHP) (70% in water, 5.0 mmol, ~0.7 mL) over 5 minutes. Caution: Exothermic.

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Stir vigorously for 12–24 hours .

-

Monitoring: Monitor by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting material (

) and appearance of the product (

-

Step 3: Workup & Isolation

-

Quench the reaction by diluting with Water (15 mL) and saturated

(5 mL). -

Extract the aqueous layer with Ethyl Acetate (

mL). Note: Pyrazin-2-ols are amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction. -

Combine organic layers and wash with Brine (

mL) to remove excess DMSO. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

5% Methanol in Dichloromethane. -

Collect fractions containing the major product.

-

Note: A minor regioisomer (6-CF3) or bis-CF3 product may be observed.[3] The 5-CF3 isomer is typically the major product due to electronic activation.

-

Analytical Validation

-

Physical State: Off-white to pale yellow solid.

-

NMR (

-

NMR (

-

LC-MS:

(Calculated for

Workflow Diagram

Troubleshooting & Alternative Routes

If the direct radical route yields inseparable mixtures or low conversion, the Halogen-Displacement Route is the industry-standard alternative, though less step-efficient.

Alternative Protocol: Halogenation-Displacement

-

Bromination: React Pyrazin-2-ol with

-Bromosuccinimide (NBS) in DMF to yield 5-bromopyrazin-2-ol .-

Reference: Pyrazin-2-ols brominate preferentially at the 5-position (para to N1) under controlled conditions.

-

-

Trifluoromethylation: React the 5-bromo intermediate with a

source.-

Reagents: Methyl fluorosulfonyldifluoroacetate (

) + CuI + Cu (powder) in NMP at 120°C. -

Mechanism: Decarboxylative cross-coupling.

-

Comparison Table:

| Feature | Radical C-H (Recommended) | Halogen-Displacement (Alternative) |

| Step Count | 1 Step | 2 Steps |

| Atom Economy | High | Low (Bromine waste) |

| Regioselectivity | Moderate (Requires Column) | High (Defined by Bromination) |

| Cost | Low ( | Medium (Cu-catalysts, NBS) |

References

-

Innate C-H Trifluoromethylation of Heterocycles: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][4]

-

Langlois Reagent Chemistry: Langlois, B. R., Laurent, E., & Roidot, N. (1991).[4] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

-

Regioselectivity in Pyrazines: Lamanec, M., et al. (2021).[5] Late-Stage Functionalization of Pyrazines. Chemical Reviews, 121(10), 5678–5725. (Generalized reference for pyrazine reactivity patterns). [Link]

Sources

- 1. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes [organic-chemistry.org]

- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

High-Performance Liquid Chromatography (HPLC) Purification of 5-(Trifluoromethyl)pyrazin-2-ol: A Detailed Application Note and Protocol

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to developing a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(Trifluoromethyl)pyrazin-2-ol. This compound, a valuable heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, presents unique purification challenges due to its chemical properties.[1] This guide delves into the strategic rationale behind method development, from stationary phase selection to mobile phase optimization, and provides a detailed, step-by-step protocol for implementation. It is intended for researchers, chemists, and drug development professionals seeking to isolate this compound with high purity.

Introduction and Analytical Challenge

5-(Trifluoromethyl)pyrazin-2-ol is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The presence of the electron-withdrawing trifluoromethyl group, the pyrazine core with its two nitrogen atoms, and the hydroxyl group (-ol) which can exist in tautomeric equilibrium with its keto form (-one), imparts a unique combination of polarity, potential for hydrogen bonding, and acidic/basic character. These characteristics can lead to challenging chromatographic behavior, such as poor peak shape, tailing, and inadequate resolution from synthetic impurities.

The objective of this guide is to establish a self-validating and reproducible HPLC purification workflow that addresses these challenges head-on, ensuring the isolation of 5-(Trifluoromethyl)pyrazin-2-ol at a purity level suitable for downstream applications.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyrazin-2-ol and Related Analogs

| Property | Value / Observation | Source / Reference |

| Molecular Formula | C₅H₃F₃N₂O | [2] |

| Molecular Weight | 164.09 g/mol | [2] |

| Appearance | White to beige or yellow to brown powder | [3] |

| Predicted pKa | ~9.55 (for the analogous pyridinol) | [3] |

| Solubility | Soluble in DMSO, sparingly in Ethanol, slightly in Methanol | [3] |

| Structure |  |

HPLC Method Development: Rationale and Strategy

The development of a successful purification method is grounded in a logical, stepwise approach where each parameter is chosen to address the specific chemical nature of the analyte.

The Foundational Choice: Reversed-Phase Chromatography

Reversed-phase (RP) chromatography is the method of choice for compounds of intermediate polarity like 5-(Trifluoromethyl)pyrazin-2-ol.[4] The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This mode is highly versatile and generally provides excellent resolution and recovery for a wide range of organic molecules.

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) bonded silica column is the most widely used and recommended starting point for RP-HPLC method development due to its broad applicability and robust performance.[5][6] The hydrophobic C18 chains provide the primary mechanism for retention of the pyrazine derivative. For this application, a high-purity silica with end-capping is recommended to minimize undesirable interactions between the basic nitrogen atoms of the pyrazine ring and acidic residual silanols on the silica surface, which are a primary cause of peak tailing.[7]

-

Alternative Consideration: Pentafluorophenyl (PFP) Phase: For fluorinated compounds, a PFP phase can offer alternative selectivity compared to a C18 column.[8][9] PFP columns can engage in multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which can be particularly effective for separating halogenated isomers or closely related analogs.[10][11]

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. For this application, acetonitrile is the preferred choice for several reasons:

-

Lower UV Cutoff: ACN has lower absorbance at short UV wavelengths, resulting in a more stable baseline and higher sensitivity.[12][13]

-

Lower Viscosity: ACN-water mixtures generate lower backpressure than MeOH-water mixtures, allowing for higher flow rates or the use of smaller particle columns.[13][14]

-

Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, often leading to sharper peaks and shorter run times.[13][15]

Mobile Phase Additive: The Critical Role of pH Control

Using an unbuffered mobile phase for an analyte with both acidic and basic sites is a recipe for poor chromatography. An acidic modifier is essential to ensure consistent analyte protonation and to suppress the ionization of residual silanols on the column.[7]

-

Formic Acid (FA): A 0.1% concentration of formic acid in the mobile phase is the recommended starting point. It lowers the pH sufficiently to protonate the basic pyrazine nitrogens, leading to a single, consistent ionic form of the analyte.[7] This minimizes peak tailing and improves reproducibility. FA is also volatile, making it ideal for methods that may be transferred to LC-MS analysis.[16][17]

-